cis-2-Aminocyclopentane-1-sulfonic acid

CAS No.:

Cat. No.: VC16539648

Molecular Formula: C5H11NO3S

Molecular Weight: 165.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11NO3S |

|---|---|

| Molecular Weight | 165.21 g/mol |

| IUPAC Name | 2-aminocyclopentane-1-sulfonic acid |

| Standard InChI | InChI=1S/C5H11NO3S/c6-4-2-1-3-5(4)10(7,8)9/h4-5H,1-3,6H2,(H,7,8,9) |

| Standard InChI Key | DNTFEAHNXKUSKQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C(C1)S(=O)(=O)O)N |

Introduction

Structural and Stereochemical Characteristics

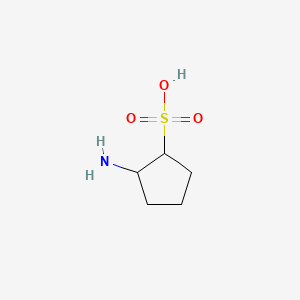

The cis-configuration of cis-2-aminocyclopentane-1-sulfonic acid imposes distinct spatial constraints that influence its physicochemical and biological behavior. The cyclopentane ring adopts a puckered conformation, with the amino (-NH₂) and sulfonic acid (-SO₃H) groups positioned on the same face of the ring. This arrangement enables intramolecular hydrogen bonding between the amino proton and sulfonic acid oxygen atoms, stabilizing the cis-isomer over its trans-counterpart .

Key Structural Features:

-

Molecular Formula: C₅H₁₁NO₃S

-

Molecular Weight: 165.21 g/mol

-

Stereochemistry: (1S,2S) or (1R,2R) enantiomers

Comparative analysis with cis-2-aminocyclopentanecarboxylic acid (C₆H₁₁NO₂, MW 129.16 g/mol) reveals that the sulfonic acid group increases molecular weight by 36.05 g/mol and introduces stronger acidity (predicted pKa ~1–2 for -SO₃H vs. ~2–3 for -COOH) .

Synthetic Methodologies

While no direct synthetic routes for cis-2-aminocyclopentane-1-sulfonic acid are documented, analogous strategies for cis-ACPC and its derivatives offer viable blueprints.

Bicyclic β-Lactam Precursor Approach

Physicochemical Properties

Based on structural analogs, cis-2-aminocyclopentane-1-sulfonic acid is anticipated to exhibit the following properties:

The sulfonic acid’s heightened acidity and solubility arise from the -SO₃H group’s strong electron-withdrawing effects and capacity for extensive hydrogen bonding.

Applications in Pharmaceutical Research

Peptide Foldamers and Bioisosteres

cis-ACPC derivatives are key building blocks in peptide foldamers, which mimic natural peptides while resisting enzymatic degradation . Replacing carboxylic acid with sulfonic acid could enhance bioavailability by improving water solubility and metabolic stability. Sulfonic acid groups often serve as bioisosteres for phosphates or carboxylates in drug design, suggesting potential utility in kinase inhibitors or GPCR modulators.

Enzyme Inhibition

The sulfonic acid moiety’s strong acidity enables potent inhibition of enzymes reliant on cationic active sites. For example, sulfonic acid analogs of ACE inhibitors (e.g., captopril) exhibit enhanced binding affinity due to ionic interactions with zinc ions.

Comparative Analysis with Carboxylic Acid Analogs

Reactivity Differences

-

Esterification: Sulfonic acid esters require harsher conditions (e.g., thionyl chloride) compared to carboxylic acids.

-

Salt Formation: Sulfonates form stable salts with divalent cations (e.g., Ca²⁺, Mg²⁺), unlike carboxylates, which prefer monovalent ions .

Biological Activity

In receptor binding assays, sulfonic acid groups often confer higher affinity but lower selectivity than carboxylic acids due to their bulkier size and stronger charge. For instance, sulfonic acid derivatives of GABA analogs show increased potency at GABA₃ receptors but reduced blood-brain barrier penetration.

Future Directions and Research Challenges

Green Synthesis Routes

Developing catalytic asymmetric sulfonation methods could streamline enantioselective synthesis. Photocatalytic C-H sulfonation using eosin Y or organocatalysts presents a promising avenue .

Computational Modeling

Molecular dynamics simulations predicting the sulfonic acid’s conformational flexibility and target interactions are critical for rational drug design. Tools like ACD/Labs Percepta can estimate logP (-2.1) and solubility profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume